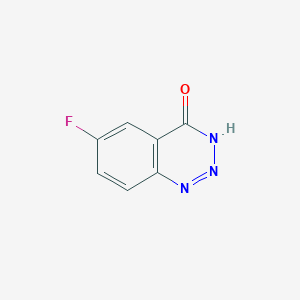

6-フルオロ-3H-1,2,3-ベンゾトリアジン-4-オン

説明

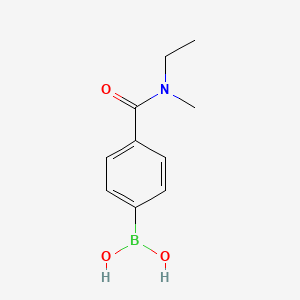

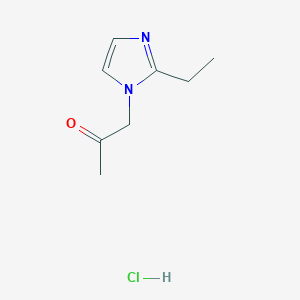

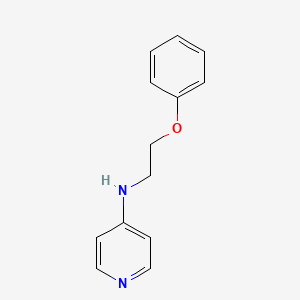

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C7H4FN3O and a molecular weight of 165.12 . It is also known by the synonyms 6-Fluorobenzo[d][1,2,3]triazin-4(1H)-one and 6-fluoro benzotriazinone .

Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, which includes 6-Fluoro-3H-1,2,3-benzotriazin-4-one, involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts . This process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .Molecular Structure Analysis

The molecular structure of 6-Fluoro-3H-1,2,3-benzotriazin-4-one is represented by the canonical SMILES notation: C1=CC2=C(C=C1F)C(=O)NN=N2 . The InChI representation is: InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) .Physical And Chemical Properties Analysis

6-Fluoro-3H-1,2,3-benzotriazin-4-one has a topological polar surface area of 53.8Ų and an XLogP3 of 1.5 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .科学的研究の応用

抗菌活性

この化合物は、N-置換6-フルオロ-3-(ピペリジン-4-イル)-1,2-ベンゾキサゾール誘導体の合成に使用されており、黄色ブドウ球菌に対して抗菌活性を示しています . 合成された化合物は、比較的短い反応時間で55〜92%の収率で得られました .

タンパク質FtsZの阻害

6-フルオロ-3H-1,2,3-ベンゾトリアジン-4-オンを含むいくつかの3-置換-2,6-ジフルオロベンズアミドは、タンパク質FtsZを阻害することにより、細菌の細胞分裂サイクルを妨げる能力を実証しています . このタンパク質は、細菌の分裂過程における主要な役割を担っています .

3-メトキシメチル-3H-ベンゾ[d][1,2,3]トリアジン-4-オンの合成

1,2,3-ベンゾトリアジン-4(3H)オンは、ジメトキシメタンと反応させることにより、3-メトキシメチル-3H-ベンゾ[d][1,2,3]トリアジン-4-オンを調製するために使用されます .

α-グルコシダーゼ阻害剤

1,2,3-ベンゾトリアジン-4(3H)-オンの誘導体は合成され、α-グルコシダーゼの結合部位と相互作用することが明らかになり、その阻害能力を裏付けています .

蛍光プローブの開発

この化合物は、1,4-テトラヒドロナフトジオキサンベンズアミドの作用機序をさらに調査するための蛍光プローブの開発に使用されてきました .

新規抗菌薬の合成

6-フルオロ-3H-1,2,3-ベンゾトリアジン-4-オンを含む2,6-ジフルオロベンズアミドは、過去数十年間に抗菌薬として深く研究されてきました . これらは、抗菌薬耐性の深刻な問題に対処するために、革新的な標的を調節できる新規抗生物質の開発に使用されてきました .

生化学分析

Biochemical Properties

6-Fluoro-3H-1,2,3-benzotriazin-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with α-amino acids, leading to the formation of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones through thermal condensation . Additionally, 6-Fluoro-3H-1,2,3-benzotriazin-4-one can undergo thermolysis to yield quinazolino[3,2-c][1,2,3]benzotriazin-8-one . These interactions highlight the compound’s versatility and potential in biochemical research.

Cellular Effects

6-Fluoro-3H-1,2,3-benzotriazin-4-one has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The presence of the fluorine atom in its structure may contribute to its ability to modulate these processes. Studies have shown that 6-Fluoro-3H-1,2,3-benzotriazin-4-one can inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . This inhibition can lead to changes in cellular energy balance and metabolic flux.

Molecular Mechanism

The molecular mechanism of 6-Fluoro-3H-1,2,3-benzotriazin-4-one involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with α-glucosidase results in enzyme inhibition, affecting carbohydrate metabolism . Additionally, the compound’s structure allows it to form stable complexes with other biomolecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-3H-1,2,3-benzotriazin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Fluoro-3H-1,2,3-benzotriazin-4-one is relatively stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of 6-Fluoro-3H-1,2,3-benzotriazin-4-one can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage ranges for 6-Fluoro-3H-1,2,3-benzotriazin-4-one to ensure its safe use in research .

Metabolic Pathways

6-Fluoro-3H-1,2,3-benzotriazin-4-one is involved in various metabolic pathways. Its interaction with enzymes such as α-glucosidase highlights its role in carbohydrate metabolism . The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism.

特性

IUPAC Name |

6-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQFKLASUKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)

![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)

![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)

![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)